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Cat. No.: B12406110 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Eleven-Nineteen Leukemia (ENL) protein is a crucial epigenetic reader,

recognizing acetylated histones and playing a pivotal role in transcriptional elongation.[1] Its

dysfunction is strongly implicated in aggressive forms of acute myeloid leukemia (AML) and

other cancers, making it a significant target for therapeutic development.[2][3][4] Identifying the

full spectrum of ENL's interacting partners is essential for elucidating its biological functions

and discovering new avenues for therapeutic intervention. This guide provides an in-depth

overview of established ENL binding partners, detailed experimental protocols for identifying

novel interactors, and a framework for data interpretation, supported by quantitative data

summaries and pathway visualizations.

Established ENL Interacting Proteins and
Complexes
ENL functions as a scaffold protein, integrating into several multi-protein complexes to regulate

gene expression. Its C-terminal ANC1 Homology Domain (AHD) is a key site for protein-protein

interactions, while the N-terminal YEATS domain recognizes acetylated histones.[1] The major

known binding partners and complexes are crucial for its role in transcriptional control.[5][6]

Table 1: Summary of Key ENL Binding Partners and Complexes
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Partner Protein /
Complex

Function / Role
Interacting Domain
on ENL

Key References

Super Elongation

Complex (SEC)

A complex that
promotes
transcriptional
elongation by
releasing paused
RNA Polymerase II.
ENL is a core
component.

AHD [1][5][7]

p-TEFb (CDK9/Cyclin

T1)

Kinase component of

SEC that

phosphorylates RNA

Pol II.

AHD (via complex) [1][7][8]

AF4 (AFF1)

Scaffold protein within

SEC, frequently fused

to MLL in leukemia.

AHD [9][10]

DOT1L

Histone H3 Lysine 79

(H3K79)

methyltransferase.

This interaction links

ENL to chromatin

modification.

AHD [1][10][11]

Histones (H3, H1)

Structural proteins of

chromatin. ENL

specifically recognizes

acetylated lysine on

Histone H3.

YEATS [1][9][12]

AF9 (MLLT3)

A close paralog of

ENL, also an MLL

fusion partner.

AHD [6]
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Partner Protein /
Complex

Function / Role
Interacting Domain
on ENL

Key References

AF10, AF5q31

Other MLL fusion

partners that interact

with ENL.

AHD [9][10]

Polycomb Group

(PcG) Proteins

Proteins involved in

gene repression and

chromatin remodeling.

AHD [1][10]

|    CBX8, BCoR | Components of Polycomb Repressive Complex 1 (PRC1). | AHD |[1][10][13] |

Experimental Protocols for Identifying Novel
Binding Partners
The gold-standard method for identifying endogenous protein-protein interactions is co-

immunoprecipitation (Co-IP) coupled with mass spectrometry (MS). This approach allows for

the purification of a target protein (the "bait," in this case, ENL) from a cell lysate, along with its

direct and indirect binding partners (the "prey").

Workflow for Co-Immunoprecipitation followed by Mass
Spectrometry (Co-IP-MS)
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Cell Culture & Lysis

Immunoprecipitation

Sample Preparation & Analysis

Data Analysis

1. Cell Culture
(e.g., AML cell line MV4;11)

2. Cell Harvest

3. Gentle Lysis
(Preserve protein complexes)

4. Lysate Pre-clearing
(Reduce non-specific binding)

5. Antibody Incubation
(Anti-ENL or IgG control)

6. Bead Capture
(Protein A/G beads)

7. Wash Steps
(Remove unbound proteins)

8. Elution
(Release proteins from beads)

9. On-Bead Digestion
(Trypsin digestion into peptides)

10. LC-MS/MS Analysis
(Liquid Chromatography-Tandem MS)

11. Database Search
(Identify peptides and proteins)

12. Quantitative Analysis
(Compare ENL-IP vs. IgG-IP)

13. Identify Novel Partners
(Statistically significant enrichment)

Click to download full resolution via product page

Caption: Experimental workflow for identifying ENL binding partners using Co-IP-MS.

Detailed Protocol: Co-IP for Mass Spectrometry
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This protocol is optimized for the analysis of endogenous protein interactions.[14]

A. Materials and Reagents:

Cell Line: Human AML cell line (e.g., MV4;11, MOLM-13) expressing endogenous ENL.

Antibodies:

IP-grade anti-ENL antibody.

Isotype-matched control IgG (e.g., Rabbit IgG).

Beads: Protein A/G magnetic beads.

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40,

supplemented with protease and phosphatase inhibitor cocktails immediately before use.

Keep on ice.

Wash Buffer: Same as Lysis Buffer but with a lower detergent concentration (e.g., 0.1% NP-

40) or TBS/PBS with 0.05% Tween-20.

Elution Buffer: 50 mM Tris-HCl pH 7.5, 2% SDS.

MS-grade reagents: Trypsin, DTT, iodoacetamide, formic acid, acetonitrile.

B. Procedure:

Cell Lysis:

Harvest ~5x10^7 cells per IP condition (e.g., anti-ENL and control IgG).

Wash the cell pellet once with ice-cold PBS.

Resuspend the pellet in 1 mL of ice-cold Lysis Buffer.

Incubate on a rotator for 30 minutes at 4°C.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Transfer the supernatant (lysate) to a new pre-chilled tube. Determine protein

concentration (e.g., using a BCA assay).

Lysate Pre-clearing:

To reduce non-specific binding, add 20 µL of Protein A/G beads to 1-2 mg of total protein

lysate.

Incubate on a rotator for 1 hour at 4°C.[15]

Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.

Immunoprecipitation:

Add 2-5 µg of anti-ENL antibody or control IgG to the pre-cleared lysate.

Incubate on a rotator for 4 hours to overnight at 4°C to allow antibody-antigen complexes

to form.

Add 30 µL of equilibrated Protein A/G beads to each sample.

Incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.

Washing:

Pellet the beads using a magnetic rack and discard the supernatant.

Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend

the beads, rotate for 5 minutes at 4°C, and then pellet. This step is critical to remove non-

specific interactors.

Elution and Sample Preparation for MS:

After the final wash, remove all residual buffer.

Elute the protein complexes by adding 50 µL of Elution Buffer and heating at 95°C for 5-10

minutes.
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Alternatively, for cleaner results, perform an on-bead trypsin digestion. This avoids co-

elution of the antibody heavy and light chains.[14]

Resuspend washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

Reduce proteins with DTT, alkylate with iodoacetamide, and digest with MS-grade

trypsin overnight at 37°C.

Collect the peptide-containing supernatant for LC-MS/MS analysis.

Data Presentation and Analysis
Following mass spectrometry, raw data is processed using software like MaxQuant to identify

and quantify proteins.[5] The key is to identify proteins that are significantly enriched in the ENL

immunoprecipitation compared to the negative control (IgG).

Table 2: Example Quantitative Data from a Hypothetical ENL Co-IP-MS Experiment
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Identified
Protein

Gene Name
Unique
Peptides
(ENL-IP)

Spectral
Counts
(ENL-IP)

Spectral
Counts
(IgG-IP)

Fold
Change
(ENL/IgG)

Eleven-
nineteen
leukemia
protein

MLLT1
(ENL)

35 248 1 >200

Cyclin-

dependent

kinase 9

CDK9 18 95 2 47.5

Cyclin-T1 CCNT1 15 78 0 Inf

Histone-

lysine N-

methyltransfe

rase

DOT1L 22 112 3 37.3

ALL1-fused

gene from

chromosome

4

AFF1 12 61 1 61.0

Histone H3.1 HIST1H3A 8 45 5 9.0

Uncharacteriz

ed protein

C1orf55

C1orf55 7 33 1 33.0

| Actin, cytoplasmic 1 | ACTB | 25 | 310 | 295 | 1.05 |

This table presents illustrative data. Proteins with high fold-change and low counts in the IgG

control (e.g., C1orf55) are potential novel binding partners.

Signaling Pathways and Functional Relationships
Visualizing the interactions of ENL is key to understanding its function. Diagrams can illustrate

protein domain architecture and ENL's role in transcriptional regulation.
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ENL Protein Domain Interactions
Caption: Domain architecture of ENL and its primary classes of binding partners.

ENL's Role in Transcriptional Elongation
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Caption: ENL recognizes acetylated histones and recruits effector complexes to drive

transcription.

Conclusion and Future Directions
The identification of ENL's interactome is a critical step toward understanding the mechanisms

that drive ENL-dependent cancers. The Co-IP-MS workflow described here is a powerful and

unbiased method for discovering novel binding partners, which may reveal new cellular

functions and signaling pathways regulated by ENL. Each novel partner represents a potential

point of therapeutic intervention. The development of small-molecule inhibitors and degraders

targeting the ENL YEATS domain or the protein-protein interactions at the AHD domain is an

active area of research.[5][16][17] A comprehensive map of the ENL interactome will be

invaluable in designing next-generation therapies that can disrupt these oncogenic networks

with high specificity and efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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